

# Boc-DL-Pro-OH structure and IUPAC name

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## Compound of Interest

Compound Name: *Boc-DL-Pro-OH*

Cat. No.: *B7763919*

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An In-Depth Technical Guide to **Boc-DL-Pro-OH**: Structure, Synthesis, and Applications

## Abstract

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-DL-proline (**Boc-DL-Pro-OH**), a pivotal building block in modern synthetic organic chemistry. As a protected derivative of the racemic amino acid proline, its utility spans from routine peptide synthesis to the intricate construction of complex pharmaceutical agents. This document elucidates the compound's fundamental chemical structure, IUPAC nomenclature, and key physicochemical properties. We will delve into the mechanistic principles of the tert-butoxycarbonyl (Boc) protecting group, detailing its stability and selective cleavage, which are central to its application. Furthermore, this guide presents a validated, step-by-step laboratory synthesis protocol, discusses its primary applications in solid-phase peptide synthesis (SPPS), and outlines standard analytical methods for quality control. This paper is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize **Boc-DL-Pro-OH** in their synthetic endeavors.

## Chemical Identity and Structure Elucidation

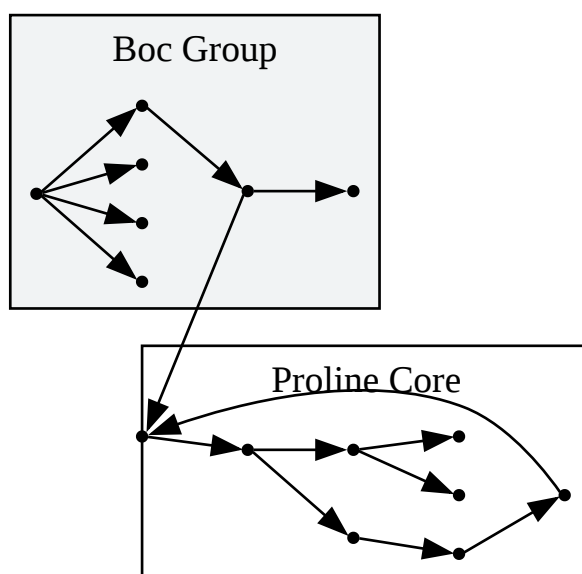
**Boc-DL-Pro-OH** is a derivative of proline, a unique cyclic secondary amino acid. The notation "DL" signifies that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The "Boc" prefix indicates that the secondary amine of the pyrrolidine ring is protected by a tert-butoxycarbonyl group. This protection is the cornerstone of its utility, preventing the proline nitrogen from participating in unwanted side reactions during chemical transformations, particularly amide bond formation.<sup>[1]</sup>

IUPAC Name: 1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid[2][3][4]

Synonyms: N-Boc-DL-proline, 1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic Acid, Boc-DL-Proline[3][5][6]

CAS Number: 59433-50-0[7][8]

The chemical structure consists of a five-membered pyrrolidine ring, the defining feature of proline, with a carboxylic acid group at the C-2 position. The ring's nitrogen atom is acylated with the Boc group.



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Caption: Chemical structure of **Boc-DL-Pro-OH**.

## Physicochemical Properties

The physical and chemical properties of **Boc-DL-Pro-OH** are critical for its handling, storage, and application in synthesis. It is typically supplied as a stable, crystalline solid.

| Property          | Value  | Source(s)  |
|-------------------|--|------------|
| Molecular Formula | C <sub>10</sub> H <sub>17</sub> NO <sub>4</sub>    | [7][8][9]  |
| Molecular Weight  | 215.25 g/mol                                       | [8][10]    |
| Appearance        | White to off-white crystalline powder              | [9][10]    |
| Melting Point     | 133-135 °C   | [4][7][11] |
| Boiling Point     | 337.2 ± 35.0 °C (Predicted)                        | [7]        |
| Density           | 1.201 ± 0.06 g/cm <sup>3</sup> (Predicted)         | [7]        |
| Solubility        | Soluble in acetic acid and other organic solvents. | [1][11]    |

## The Chemistry of the Boc Protecting Group

The widespread use of **Boc-DL-Pro-OH** is owed entirely to the predictable and reliable chemistry of the tert-butoxycarbonyl protecting group.

### Principle of Protection

The Boc group is installed on the proline nitrogen to render it nucleophilically inactive. This prevents self-polymerization or unwanted reactions at the nitrogen atom during the activation of the carboxylic acid for peptide coupling.

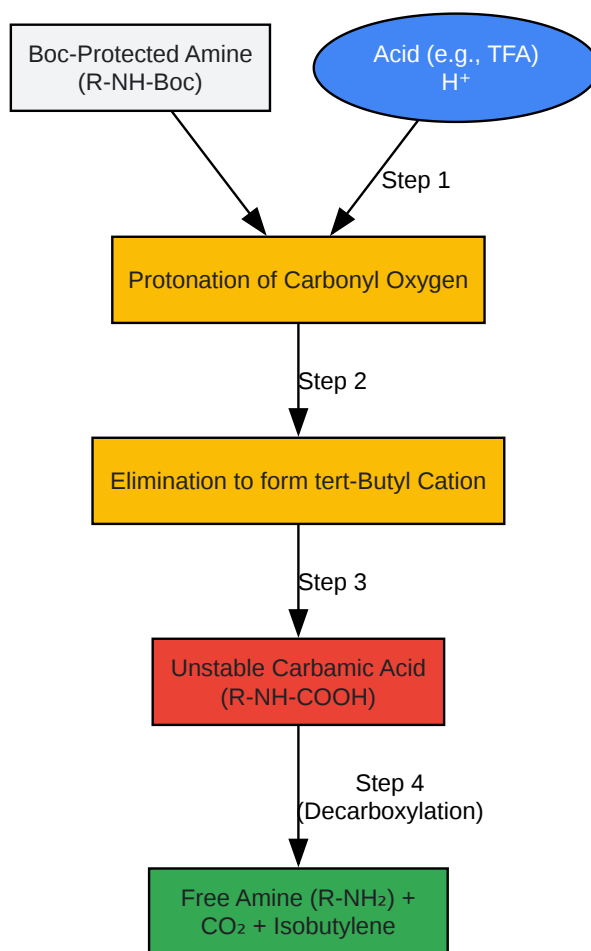
### Stability

A key advantage of the Boc group is its remarkable stability under a wide range of reaction conditions. It is robust to bases, nucleophiles, and catalytic hydrogenation, allowing for broad chemical compatibility in multi-step syntheses.[10][12] This orthogonality is fundamental to modern protecting group strategy in organic synthesis.

### Deprotection (Cleavage) Mechanism

The Boc group is specifically designed to be labile under acidic conditions.[10][12] The most common reagent for its removal is trifluoroacetic acid (TFA), often used as a 50% solution in a

non-reactive solvent like dichloromethane (DCM).[13] The cleavage proceeds via a stable tert-butyl carbocation intermediate. The byproducts of the reaction, isobutylene and carbon dioxide, are volatile gases, which simplifies reaction workup as they are easily removed under vacuum. [10]



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Caption: Acid-catalyzed deprotection workflow of a Boc group.

## Laboratory-Scale Synthesis Protocol

**Boc-DL-Pro-OH** is readily prepared from DL-proline and di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)<sub>2</sub>O).[7] This procedure is a standard Schotten-Baumann reaction performed under aqueous alkaline conditions.

Objective: To synthesize **Boc-DL-Pro-OH** with high purity and yield.

## Materials:

- DL-Proline (1.0 eq)
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) (1.1 eq)
- Sodium hydroxide (NaOH) (1.2 eq)
- Dioxane or Tetrahydrofuran (THF)
- Deionized Water
- Ethyl Acetate
- Saturated Sodium Chloride (Brine) solution
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- 1 M Hydrochloric Acid (HCl)

## Protocol:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stirrer, dissolve DL-proline (1.0 eq) and sodium hydroxide (1.2 eq) in a 1:1 mixture of water and dioxane. Stir until all solids have dissolved and cool the flask to 0 °C in an ice bath.
- **Boc Anhydride Addition:** Dissolve (Boc)<sub>2</sub>O (1.1 eq) in a minimal amount of dioxane. Add this solution dropwise to the stirring proline solution over 30 minutes, ensuring the temperature remains below 10 °C.
- **Reaction:** Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-6 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) until the starting proline is consumed.
- **Workup - pH Adjustment:** Once the reaction is complete, concentrate the mixture in vacuo to remove the bulk of the organic solvent. Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted (Boc)<sub>2</sub>O and other non-polar impurities.

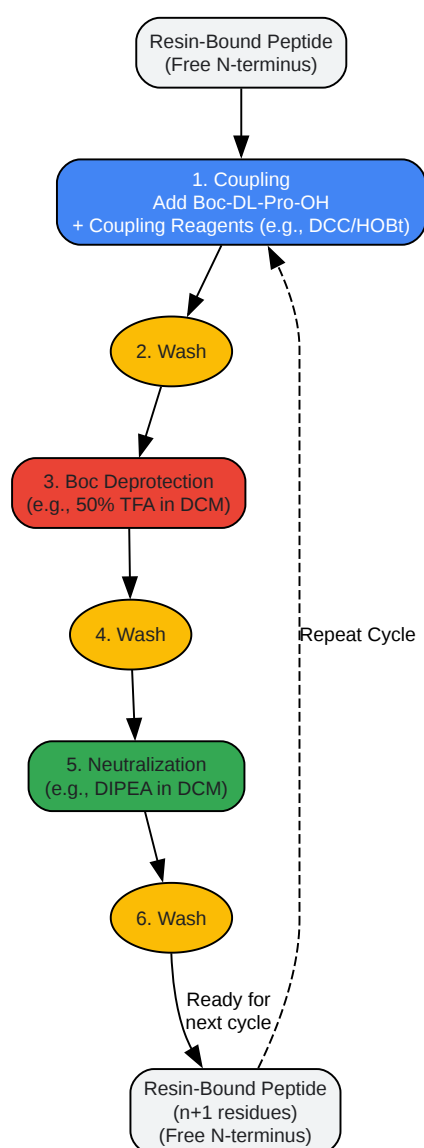
- **Acidification:** Cool the aqueous layer again to 0 °C in an ice bath. Carefully acidify the solution to pH 2-3 by the slow, dropwise addition of 1 M HCl. A white precipitate of **Boc-DL-Pro-OH** should form.
- **Extraction:** Extract the acidified aqueous layer with ethyl acetate (3x). The product will move into the organic phase.
- **Drying and Concentration:** Combine the organic extracts and wash them once with brine. Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** The resulting white solid is often of high purity. If necessary, it can be recrystallized from an appropriate solvent system, such as ethyl acetate/hexanes, to yield pure **Boc-DL-Pro-OH**.

## Applications in Synthetic Chemistry

### Solid-Phase Peptide Synthesis (SPPS)

The primary application of **Boc-DL-Pro-OH** is as a building block in Boc-chemistry SPPS.<sup>[10]</sup><sup>[14]</sup> Proline's unique cyclic structure can induce conformational constraints, such as beta-turns, in a growing peptide chain, which can be critical for biological activity.<sup>[9]</sup><sup>[12]</sup>

The SPPS cycle is an iterative process involving deprotection, neutralization, and coupling steps.



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Caption: A single cycle of Boc-chemistry SPPS using **Boc-DL-Pro-OH**.

## Pharmaceutical Intermediate

Boc-protected amino acids are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, Boc-L-proline is a key starting material for the synthesis of Daclatasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein.<sup>[11]</sup> While this specific example uses the L-enantiomer, the general utility of Boc-protected prolines in drug synthesis is well-established.<sup>[1][7]</sup>

## Quality Control and Spectroscopic Analysis

The identity and purity of **Boc-DL-Pro-OH** are typically confirmed using a suite of analytical techniques.

- <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy confirms the chemical structure. Expected <sup>13</sup>C NMR signals include those for the tert-butyl carbons (~28 ppm and ~80 ppm), the proline ring carbons (~23-60 ppm), and two distinct carbonyl carbons for the Boc group (~154 ppm) and the carboxylic acid (~175 ppm).<sup>[10]</sup>
- Infrared (IR) Spectroscopy: IR analysis reveals characteristic functional groups. Key absorptions include a broad O-H stretch for the carboxylic acid (~2500-3300 cm<sup>-1</sup>), strong C=O stretching bands for both carbonyls (~1650-1750 cm<sup>-1</sup>), and C-H stretching bands (~2850-3000 cm<sup>-1</sup>).<sup>[10]</sup>
- Mass Spectrometry (MS): Provides an accurate mass measurement, confirming the molecular weight and formula.
- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.<sup>[15]</sup>

## Conclusion

**Boc-DL-Pro-OH** is a foundational reagent for chemists in both academic and industrial settings. Its value is derived from the robust and predictable chemistry of the Boc protecting group, which offers excellent stability and is amenable to clean, efficient cleavage under specific acidic conditions. A thorough understanding of its properties, synthesis, and the mechanistic basis of its application, as detailed in this guide, is essential for its effective use in the synthesis of peptides and other complex molecular targets.

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Phone: (601) 213-4426

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